molecular formula C23H24N2O3 B2455213 4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one CAS No. 919757-87-2

4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one

Cat. No.: B2455213
CAS No.: 919757-87-2
M. Wt: 376.456
InChI Key: GFGRPEJWVPXNLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one is a synthetic compound of significant research interest, primarily due to its structural features as a coumarin derivative incorporating a benzylpiperazine moiety. This structural class is extensively investigated in medicinal chemistry for its potential biological activities. While data on this specific molecule is emerging, research on closely related analogues provides strong direction for its application. Similar 4-benzylpiperazine-substituted coumarin compounds have demonstrated notable antimicrobial activity in scientific studies, showing efficacy against various bacterial and fungal strains. Structure-based molecular modeling suggests these compounds may exert their effects through interactions with microbial enzyme targets, such as oxidoreductase proteins . Furthermore, the benzylpiperazine pharmacophore is a key structural element in inhibitors of acetylcholinesterase (AChE) , a prime target for researching neurological conditions . The presence of this group indicates the compound's potential value as a lead structure in the development of novel agents for Alzheimer's disease research, warranting further investigation into its mechanism of action and inhibitory potency. Researchers can leverage this compound as a key intermediate or novel chemical entity in hit-to-lead optimization campaigns and for probing structure-activity relationships in these therapeutic areas.

Properties

IUPAC Name

4-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-17-7-8-20-19(15-23(27)28-21(20)13-17)14-22(26)25-11-9-24(10-12-25)16-18-5-3-2-4-6-18/h2-8,13,15H,9-12,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGRPEJWVPXNLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one typically involves multiple steps. One common method includes the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the process. Purification steps such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzylpiperazine derivatives.

Scientific Research Applications

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors, particularly dopamine and serotonin receptors. This interaction suggests potential applications in treating psychiatric disorders and enhancing cognitive functions.

Potential Therapeutic Applications

  • Psychiatric Disorders : The compound has shown promise as a modulator of neurotransmission, potentially aiding in the treatment of conditions such as depression and anxiety.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell growth, making it a candidate for further research in oncology.
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, suggesting potential use in developing new antibiotics.

Case Studies and Research Findings

  • Antidepressant Effects : A study indicated that derivatives of this compound demonstrated significant binding affinity to serotonin receptors, suggesting potential antidepressant effects (Source: ChemDiv).
  • Anticancer Studies : Research has shown that compounds structurally similar to 4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one can inhibit the proliferation of cancer cells in vitro, highlighting its potential as an anticancer agent (Source: PubChem).
  • Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains, indicating its potential as a new antibiotic (Source: ChemSrc).

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one is unique due to its specific combination of a chromen-2-one core and a benzylpiperazine moiety, which imparts distinct biological activities

Biological Activity

The compound 4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one , a derivative of chromen-2-one, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its interactions with various molecular targets, therapeutic applications, and relevant research findings.

Structure

The compound's structure features a chromen-2-one core substituted with a 4-benzylpiperazine moiety and an oxoethyl group . This unique combination is crucial for its biological activity.

PropertyValue
Molecular FormulaC23H24N2O3
Molecular Weight376.4 g/mol
CAS Number919757-87-2

Synthesis

The synthesis of this compound typically involves multiple steps, including reductive amination processes that utilize various aromatic aldehydes and reducing agents such as sodium cyanoborohydride in methanol.

The biological activity of 4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one is primarily attributed to its interaction with neurotransmitter receptors. Research indicates that it exhibits binding affinity to serotonin (5-HT) and dopamine (D) receptors, which are critical in the modulation of mood and cognition .

Therapeutic Potential

  • Neurotransmission Modulation : The compound shows potential applications in treating psychiatric disorders due to its interactions with serotonin and dopamine receptors, suggesting it may enhance cognitive functions.
  • Acetylcholinesterase Inhibition : Similar compounds have demonstrated significant inhibitory effects on acetylcholinesterase (AChE), which is vital in the treatment of Alzheimer's disease by increasing acetylcholine levels in the brain .
  • Anticancer Properties : The structural features of chromen-2-one derivatives often correlate with anticancer activity, making this compound a candidate for further investigation in oncology.

Case Study 1: AChE Inhibition

In a study focusing on coumarin derivatives, compounds similar to 4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one exhibited AChE inhibitory activity with IC50 values indicating strong potential for Alzheimer's treatment. The most effective compounds showed IC50 values as low as 2.7 µM, highlighting the importance of structural optimization in drug design .

Case Study 2: Receptor Binding Affinity

A comparative analysis of various piperazine derivatives revealed that modifications to the piperazine moiety significantly influenced receptor affinity and selectivity. This emphasizes the need for targeted structural changes to enhance therapeutic efficacy.

Q & A

Basic: What synthetic strategies are commonly employed to synthesize 4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one, and what reaction conditions are critical?

The synthesis of this coumarin-piperazine hybrid typically involves a multi-step approach:

  • Step 1 : Formation of the coumarin core via Pechmann or Kostanecki–Robinson reactions, using 7-methyl-substituted resorcinol derivatives as starting materials.
  • Step 2 : Introduction of the oxoethyl side chain at the 4-position of the coumarin ring through alkylation or acylation reactions. For example, a nucleophilic substitution reaction between 4-bromoacetyl-7-methylcoumarin and 4-benzylpiperazine under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Step 3 : Purification via column chromatography and characterization using NMR, IR, and mass spectrometry to confirm intermediate and final product structures.

Critical conditions include maintaining anhydrous environments for acylation steps and optimizing reaction temperatures to prevent side reactions like over-alkylation .

Basic: Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying the substitution pattern of the coumarin ring (e.g., methyl group at C7) and the benzylpiperazine moiety. Key signals include aromatic protons (δ 6.8–8.2 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm) .
  • X-ray Crystallography : Single-crystal X-ray diffraction provides definitive confirmation of molecular geometry, including bond angles and dihedral angles between the coumarin and piperazine groups. Disorder in the benzyl group, if present, must be resolved using refinement software like SHELXL .
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula by matching the observed [M+H]⁺ peak with theoretical values (e.g., ±0.001 Da accuracy) .

Advanced: How can researchers resolve contradictions in reported biological activities of coumarin derivatives, including this compound?

Discrepancies in bioactivity data (e.g., antioxidant vs. pro-oxidant effects) often arise from:

  • Experimental Variability : Differences in assay conditions (e.g., pH, solvent polarity) can alter compound stability. Standardize protocols using buffers like PBS (pH 7.4) and controls for autoxidation .
  • Structural Isomerism : Regioisomers or tautomeric forms (e.g., keto-enol tautomerism in coumarins) may exhibit divergent activities. Use 2D NMR (COSY, NOESY) to confirm the dominant tautomer .
  • Cellular Context : Cell line-specific metabolism (e.g., cytochrome P450 activity) affects compound efficacy. Cross-validate results in primary cells or in vivo models .

Advanced: What experimental design considerations are critical when evaluating the receptor-binding affinity of this compound in neurological studies?

  • Radioligand Binding Assays : Use [³H]-labeled ligands (e.g., for serotonin or dopamine receptors) to measure competitive inhibition. Include nonspecific binding controls (e.g., excess cold ligand) and triplicate measurements to ensure reproducibility .
  • Molecular Dynamics (MD) Simulations : Predict binding modes by docking the compound into receptor homology models (e.g., 5-HT₁A or σ receptors). Validate simulations with mutagenesis studies targeting key binding residues .
  • Statistical Rigor : Apply ANOVA or mixed-effects models to account for batch variability in cell-based assays. Use IC₅₀ values with 95% confidence intervals for dose-response curves .

Basic: What are the recommended protocols for assessing the compound’s stability under varying pH and temperature conditions?

  • pH Stability Studies : Incubate the compound in buffers spanning pH 1–10 (e.g., HCl-KCl for pH 1–2, phosphate buffers for pH 7–8) at 37°C. Monitor degradation via HPLC at 254 nm over 24–72 hours .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles. Store samples at 4°C, 25°C, and 40°C to simulate shelf-life conditions .

Advanced: How can computational methods enhance the optimization of this compound’s pharmacokinetic properties?

  • ADME Prediction : Tools like SwissADME predict logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions. Prioritize derivatives with logP <5 and low CYP inhibition .
  • Metabolite Identification : Use in silico metabolism tools (e.g., GLORYx) to predict Phase I/II metabolites. Validate with LC-MS/MS in hepatocyte incubation studies .

Basic: What are the key steps for validating the purity of this compound in preclinical studies?

  • HPLC-UV/ELSD : Use a C18 column with gradient elution (e.g., 0.1% formic acid in water/acetonitrile). Purity ≥95% is required for in vivo studies .
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Advanced: What strategies can mitigate challenges in achieving regioselective functionalization of the coumarin core?

  • Directed Ortho-Metalation : Use bulky directing groups (e.g., -OMe at C7) to steer electrophilic substitution to the C4 position .
  • Protecting Groups : Temporarily protect reactive hydroxyl groups (e.g., silylation) during piperazine coupling to prevent side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.